pKa Differentiation: 5,6-Dimethyl Regioisomer Exhibits Significantly Lower Acidity Constant Than 2,5-Dimethyl and 4,6-Dimethyl Carboxylic Acid Isomers
The predicted aqueous pKa of 5,6-dimethylpyrimidine-4-carboxylic acid is 0.31 ± 0.37 , reflecting strong acidity arising from the electron-withdrawing pyrimidine ring with the carboxyl group at position 4 surrounded by two adjacent methyl groups. In comparison, the 2,5-dimethyl regioisomer (carboxyl at position 4, methyl groups at 2 and 5) exhibits a predicted pKa of 2.46 ± 0.29 , and the 4,6-dimethyl-5-carboxylic acid isomer (carboxyl at position 5, methyl groups at 4 and 6) exhibits a predicted pKa of 0.78 ± 0.32 . The pKa difference between the target compound and the 2,5-dimethyl isomer is approximately 2.15 log units, corresponding to a roughly 140-fold difference in acid dissociation constant (Ka), while the difference versus the 4,6-dimethyl-5-carboxylic acid isomer is approximately 0.47 log units (~3-fold in Ka). These differences are large enough to produce distinct ionization profiles across the pH range of 1–4 that is commonly encountered in salt screening, HPLC method development, and solid-phase extraction workflows. The 2,6-dimethyl regioisomer provides an even more extreme reference point with a predicted pKa of 2.95 ± 0.10 .
| Evidence Dimension | Predicted aqueous pKa (acid dissociation constant) at 25°C |
|---|---|
| Target Compound Data | pKa = 0.31 ± 0.37 (Predicted) |
| Comparator Or Baseline | Comparator 1: 2,5-dimethylpyrimidine-4-carboxylic acid (pKa = 2.46 ± 0.29) Comparator 2: 4,6-dimethylpyrimidine-5-carboxylic acid (pKa = 0.78 ± 0.32) Comparator 3: 2,6-dimethylpyrimidine-4-carboxylic acid (pKa = 2.95 ± 0.10) |
| Quantified Difference | ΔpKa (target vs. 2,5-isomer) = ~2.15 log units; ΔpKa (target vs. 4,6-isomer) = ~0.47 log units; ΔpKa (target vs. 2,6-isomer) = ~2.64 log units |
| Conditions | Predicted by ACD/Labs or equivalent software; aqueous solution, 25°C |
Why This Matters
Procurement of the correct isomer ensures the intended protonation state is achieved in reaction mixtures, avoiding failed salt formation and inconsistent chromatographic retention that can derail synthetic campaigns and bioassay reproducibility.
